Mastoparan acetate
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Overview
Description
Mastoparan acetate is a peptide toxin derived from wasp venom, specifically from the species Vespa tropica. It is known for its amphipathic α-helical structure, which allows it to interact with cell membranes. This compound has garnered significant interest due to its wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mastoparan acetate can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary protection of the amino group during the coupling reactions. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and consistency. The final product undergoes rigorous quality control to ensure purity and activity .
Chemical Reactions Analysis
Types of Reactions: Mastoparan acetate primarily undergoes interactions with cell membranes, leading to various biological effects. It can induce exocytosis in mast cells, platelets, and chromaffin cells, resulting in the release of histamine, serotonin, and catecholamines . Additionally, it can stimulate GTPase activity in G proteins, enhancing GTP binding and turnover .
Common Reagents and Conditions: The peptide’s interactions with cell membranes are facilitated by its amphipathic nature, allowing it to insert into lipid bilayers. This insertion is often studied using circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) to observe conformational changes .
Major Products Formed: The primary products of this compound’s interactions are the various signaling molecules released from cells, such as histamine and serotonin .
Scientific Research Applications
Mastoparan acetate has a wide range of scientific research applications:
Mechanism of Action
Mastoparan acetate exerts its effects by interacting with cell membranes and G proteins. It stimulates GTPase activity, leading to increased GTP turnover and enhanced signaling. This interaction results in the release of various signaling molecules, such as histamine and serotonin, from cells . The peptide’s amphipathic α-helical structure is crucial for its ability to insert into lipid bilayers and disrupt membrane integrity .
Comparison with Similar Compounds
Melittin: A peptide from bee venom with similar membrane-disrupting properties.
Parapolybia-MP: Another wasp venom peptide with antimicrobial activity.
Mastoparan-like peptide 12b: Exhibits similar biological activities with lower hemolytic activity.
Uniqueness: Mastoparan acetate is unique due to its specific sequence and structure, which confer a balance of antimicrobial activity and membrane-disrupting properties. Its ability to modulate immune responses and interact with G proteins distinguishes it from other similar peptides .
Properties
Molecular Formula |
C72H135N19O17 |
---|---|
Molecular Weight |
1539.0 g/mol |
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]butanediamide |
InChI |
InChI=1S/C70H131N19O15.C2H4O2/c1-17-40(11)55(75)69(103)88-53(35-54(74)90)68(102)87-51(33-38(7)8)66(100)83-46(25-19-22-28-71)62(96)78-45(16)61(95)89-56(41(12)18-2)70(104)80-42(13)58(92)77-43(14)60(94)85-50(32-37(5)6)65(99)79-44(15)59(93)81-47(26-20-23-29-72)63(97)82-48(27-21-24-30-73)64(98)86-52(34-39(9)10)67(101)84-49(57(76)91)31-36(3)4;1-2(3)4/h36-53,55-56H,17-35,71-73,75H2,1-16H3,(H2,74,90)(H2,76,91)(H,77,92)(H,78,96)(H,79,99)(H,80,104)(H,81,93)(H,82,97)(H,83,100)(H,84,101)(H,85,94)(H,86,98)(H,87,102)(H,88,103)(H,89,95);1H3,(H,3,4)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,55-,56-;/m0./s1 |
InChI Key |
PRXFVLMYUBLQME-UVXXMCETSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N.CC(=O)O |
Origin of Product |
United States |
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